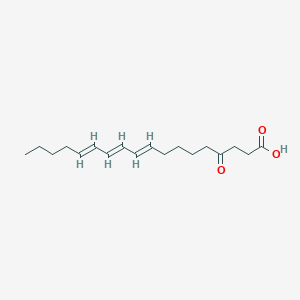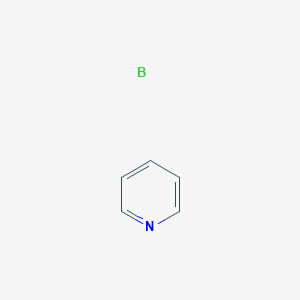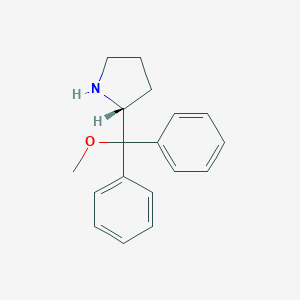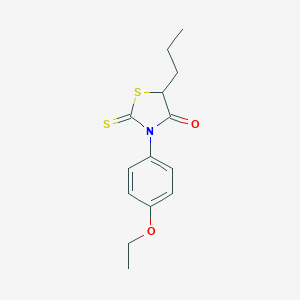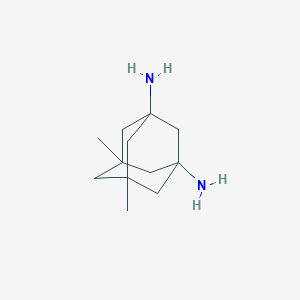
4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It is related to the family of 4-anilinoquinoline-3-carbonitriles, which have been studied for their inhibitory effects on epidermal growth factor receptor (EGF-R) kinase. These compounds are of interest due to their potential therapeutic applications in treating diseases that involve overexpression of EGF-R or HER-2, such as certain types of cancer .
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves a multi-step process starting with dialkoxyanilines. For the 4-anilinoquinoline-3-carbonitriles, the synthesis includes condensation with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to produce 4-oxo-1,4-dihydroquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines yield the final inhibitors. An alternative synthesis route starts with methyl dialkoxybenzoate, followed by nitration, reduction, amidine formation, and cyclization . Although the specific synthesis of 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile is not detailed, it is likely to follow similar synthetic pathways.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of alkoxy groups and substituents on the aniline and quinoline rings. These modifications significantly influence the binding affinity and inhibitory activity of the compounds. In the case of 4-anilinoquinoline-3-carbonitriles, the cyano group at the 3-position is proposed to interact with a threonine residue in the EGF-R kinase, which is crucial for their inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is influenced by the functional groups attached to the quinoline core. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards further chemical modifications, such as chlorination or nitration . The specific chemical reactions that 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile undergoes are not described, but it can be inferred that its reactivity would be similar to related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and pharmacokinetic profile. Spectroscopic methods such as NMR and MS are commonly used to confirm the structure of synthesized compounds . Additionally, the optical properties, including absorption and fluorescence, are influenced by the substituents on the quinoline ring, as observed in related compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile has been studied in the context of chemical transformations and synthetic processes. Klásek et al. (2021) explored the reaction of tertiary 2‐chloroketones with cyanide ions, highlighting the formation of quinolinediones, a category to which 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile belongs, under specific conditions (Klásek et al., 2021). Additionally, Mao et al. (2015) described a synthetic route for bosutinib, involving the cyclization of a related compound, indicating the relevance of such compounds in pharmaceutical synthesis (Mao et al., 2015).
Fluorescence Properties
Enoua et al. (2014) studied the fluorescent properties of similar compounds, emphasizing the potential of 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile in fluorescence applications due to its structural similarity (Enoua et al., 2014).
Inhibitors of Epidermal Growth Factor Receptor (EGF-R) Kinase
Wissner et al. (2000) discussed the synthesis and structure-activity relationship (SAR) of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles as inhibitors of epidermal growth factor receptor kinase, a group to which 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile belongs, demonstrating its potential in therapeutic applications (Wissner et al., 2000).
Wirkmechanismus
Target of Action
The primary target of this compound is the BCR–ABL tyrosine kinase . This kinase is a fusion protein that results from the Philadelphia chromosome translocation, which fuses the ABL gene on chromosome 9 with the BCR gene on chromosome 22 . The resulting chimeric gene encodes a constitutively activated tyrosine kinase, which plays a major role in the initial development of chronic myelogenous leukemia (CML) .
Mode of Action
The compound inhibits the BCR–ABL tyrosine kinase . By inhibiting this kinase, the compound prevents the phosphorylation of proteins involved in cell signaling pathways, thereby inhibiting cell division and promoting apoptosis (programmed cell death) .
Biochemical Pathways
The compound affects the BCR–ABL signaling pathway. This pathway is involved in cell proliferation and survival, and its dysregulation is implicated in the development of CML . By inhibiting the BCR–ABL tyrosine kinase, the compound disrupts this pathway, leading to the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
The compound is orally administered
Result of Action
The inhibition of the BCR–ABL tyrosine kinase by the compound leads to the disruption of cell proliferation and the induction of apoptosis . This results in the reduction of leukemic cells in patients with CML .
Eigenschaften
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAYYSCJUHANG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








